molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

Cat. No.: B047320
CAS No.: 111150-22-2
M. Wt: 1096.9 g/mol
InChI Key: AQJHZNCSXLBXMY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

NF 110 has a wide range of scientific research applications:

Preparation Methods

The synthesis of NF 110 involves multiple steps, starting with the preparation of the core benzenetriyl structure, followed by the introduction of sulfonic acid groups and the formation of the tetrasodium salt. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

NF 110 undergoes various chemical reactions, including:

    Oxidation: NF 110 can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: NF 110 can undergo substitution reactions, particularly at the sulfonic acid groups, to form various derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Mechanism of Action

NF 110 exerts its effects primarily through antagonism of the P2X3 receptor, a ligand-gated ion channel involved in pain signaling. By binding to this receptor, NF 110 inhibits the action of ATP, preventing the activation of pain pathways. Additionally, NF 110 has been shown to inhibit the DNA-binding activity of HMGA2, a protein involved in tumor progression .

Comparison with Similar Compounds

NF 110 is unique in its high affinity and specificity for the P2X3 receptor compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHZNCSXLBXMY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28N6Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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